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Compound of Interest

Compound Name: BI-4394

Cat. No.: B15573981 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BI-4394 is a potent and highly selective inhibitor of matrix metalloproteinase-13 (MMP-13), with

an IC50 of 1 nM.[1] While designed for MMP-13 inhibition, comprehensive profiling has

revealed cross-reactivity with several protein kinases. This guide provides an objective

comparison of BI-4394's activity against its intended target and identified off-target kinases,

supported by available experimental data.

Quantitative Kinase Inhibition Profile
BI-4394 was screened against a panel of 56 kinases at a concentration of 10 µM. The results

revealed significant inhibition (>50%) of 18 kinases, indicating a degree of promiscuity at higher

concentrations. The most potently inhibited off-target kinases include Aurora A (AURKA),

MAPK-activated protein kinase 2 (MAPKAPK2), AMP-activated protein kinase (AMPK), and

Protein Kinase A (PKA). The following table summarizes the quantitative data for a selection of

these off-target interactions in comparison to its primary target, MMP-13.
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Target Target Class BI-4394 IC50 (nM)
BI-4394 %
Inhibition @ 10 µM

MMP-13
Matrix

Metalloproteinase
1[1] N/A

AURKA (Aurora A)
Serine/Threonine

Kinase
1300[2] 99[1][3]

MAPKAPK2
Serine/Threonine

Kinase
1100[2] 99[1][3]

PRKAA1 (AMPK A1)
Serine/Threonine

Kinase
1900[2] 92[1][3]

PRKACA (PKA)
Serine/Threonine

Kinase
1600[2] 90[1][3]

RPS6KA3 (RSK2)
Serine/Threonine

Kinase
N/A 95[1][3]

MAPK14 (p38α)
Serine/Threonine

Kinase
N/A 94[1][3]

GSK3B
Serine/Threonine

Kinase
N/A 94[1][3]

PIM1
Serine/Threonine

Kinase
N/A 86[1][3]

KDR (VEGFR2) Tyrosine Kinase N/A 83[1][3]

AKT1
Serine/Threonine

Kinase
N/A 76[1][3]

SRC Tyrosine Kinase N/A 75[1][3]

MET Tyrosine Kinase N/A 57[1][3]

JAK3 Tyrosine Kinase N/A 56[1][3]

IKBKB (IKKβ)
Serine/Threonine

Kinase
N/A 52[1][3]
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ABL1 Tyrosine Kinase N/A 52[1][3]

Experimental Protocols
The kinase selectivity of BI-4394 was assessed using a commercially available kinase

screening panel from Invitrogen. Based on the kinases identified as hits, it is highly probable

that the Z'-LYTE® screening platform was utilized. This is a fluorescence-based immunoassay

that measures the extent of phosphorylation of a synthetic peptide substrate by a kinase.

Principle of the Z'-LYTE® Assay:

The Z'-LYTE® assay is based on the differential sensitivity of a phosphorylated and a non-

phosphorylated peptide substrate to a site-specific protease. The peptide substrate is labeled

with two different fluorophores, creating a FRET (Förster Resonance Energy Transfer) pair.

Kinase Reaction: The kinase of interest, the FRET-labeled peptide substrate, and ATP are

incubated with the test compound (BI-4394).

Proteolytic Digestion: A site-specific protease is added to the reaction mixture. This protease

will only cleave the non-phosphorylated peptide substrate.

Detection: The cleavage of the non-phosphorylated substrate results in the separation of the

two fluorophores, leading to a loss of FRET. The degree of phosphorylation is inversely

proportional to the degree of FRET.

A high FRET signal indicates a high degree of phosphorylation and thus, low kinase activity

(inhibition). A low FRET signal indicates a low degree of phosphorylation and high kinase

activity.

General Assay Conditions (based on the Z'-LYTE® protocol):

Kinases: A panel of 56 purified, active kinases.

Substrates: Kinase-specific FRET-labeled peptide substrates.

ATP Concentration: Typically at or near the Km for each individual kinase to ensure sensitive

detection of ATP-competitive inhibitors.
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Compound Concentration: BI-4394 was tested at a concentration of 10 µM.

Incubation: The kinase reaction is typically incubated for 60 minutes at room temperature.

The protease digestion step is usually 30-60 minutes.

Detection: The fluorescence is read on a plate reader capable of measuring FRET.

Experimental Workflow: Kinase Selectivity Screening

Assay Preparation
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+ ATP (at Km)
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Calculate % Inhibition

Click to download full resolution via product page

Caption: Workflow for kinase selectivity profiling of BI-4394.

Signaling Pathways of Key Off-Target Kinases
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The identified off-target kinases for BI-4394 are involved in a variety of critical cellular signaling

pathways. Understanding these pathways is crucial for predicting potential off-target effects.

Aurora A (AURKA) Signaling
AURKA is a key regulator of mitosis. It is involved in centrosome maturation, spindle assembly,

and cytokinesis. Dysregulation of AURKA signaling can lead to aneuploidy and is often

observed in cancer.

AURKA Signaling Pathway
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Caption: Simplified AURKA signaling pathway in mitosis.

MAPKAPK2 Signaling
MAPKAPK2 is a downstream effector of the p38 MAPK signaling pathway, which is activated

by cellular stresses and inflammatory cytokines. It plays a role in cell cycle regulation,

inflammation, and gene expression.
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Caption: Overview of the p38/MAPKAPK2 signaling cascade.

AMPK Signaling
AMPK is a central regulator of cellular energy homeostasis. It is activated by an increase in the

cellular AMP:ATP ratio, indicating low energy status. Activated AMPK stimulates catabolic

pathways to generate ATP and inhibits anabolic pathways that consume ATP.
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Caption: Role of AMPK in cellular energy regulation.

PKA Signaling
PKA is a cAMP-dependent protein kinase that is involved in a wide range of cellular processes,

including metabolism, gene transcription, and cell growth. It is activated by the binding of cyclic

AMP (cAMP).
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Caption: The canonical PKA signaling pathway.

In conclusion, while BI-4394 is a highly selective inhibitor of its primary target, MMP-13, it

exhibits cross-reactivity with a number of kinases at a concentration of 10 µM. Researchers

using BI-4394 as a chemical probe should be aware of these potential off-target effects,

particularly when interpreting cellular phenotypes. The data presented here provides a guide

for understanding the potential for polypharmacology and for designing experiments to control

for off-target activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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